2-(Difluoromethoxy)-5-fluoroaniline hydrochloride
Description
BenchChem offers high-quality 2-(Difluoromethoxy)-5-fluoroaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethoxy)-5-fluoroaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(difluoromethoxy)-5-fluoroaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO.ClH/c8-4-1-2-6(5(11)3-4)12-7(9)10;/h1-3,7H,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABLYGBWNDXGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)OC(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(Difluoromethoxy)-5-fluoroaniline hydrochloride SMILES code
An In-Depth Technical Guide to 2-(Difluoromethoxy)-5-fluoroaniline Hydrochloride: A Key Building Block in Modern Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. Among the vast arsenal of fluorinated building blocks, 2-(Difluoromethoxy)-5-fluoroaniline hydrochloride holds a position of particular strategic importance. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of this valuable compound. We will delve into its fundamental properties, its pivotal role as a bioisosteric tool, detailed synthetic methodologies, and critical safety protocols. The unique combination of a reactive aniline handle, a metabolically robust aromatic fluorine, and the electronically distinct difluoromethoxy group makes this molecule a bespoke precursor for developing next-generation therapeutics with enhanced pharmacological profiles.
Physicochemical Properties and Structural Elucidation
Understanding the fundamental characteristics of a building block is paramount before its inclusion in a synthetic campaign. 2-(Difluoromethoxy)-5-fluoroaniline hydrochloride is a crystalline solid whose properties are defined by the interplay of its functional groups.
The molecule's structure features a benzene ring substituted with three key groups. The primary amine (-NH₂) at position 1 serves as a versatile nucleophilic handle for a wide array of chemical transformations, including amide bond formation and N-alkylation.[1] At position 2, the difluoromethoxy group (-OCF₂H) acts as a lipophilic hydrogen bond donor and a bioisostere for more common hydroxyl or methoxy groups.[1][2] The fluorine atom at position 5 enhances metabolic stability and modulates the electronic character of the aromatic ring, often improving binding affinity to biological targets.[1][3] The hydrochloride salt form enhances the compound's stability and improves its handling characteristics compared to the free base.
Caption: Structure of 2-(Difluoromethoxy)-5-fluoroaniline Hydrochloride.
Table 1: Core Compound Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(difluoromethoxy)-5-fluoroaniline;hydrochloride | [1] |
| SMILES Code | C1=CC(=C(C=C1F)N)OC(F)F.Cl | [1] |
| CAS Number | 1431966-19-6 | [1] |
| Molecular Formula | C₇H₇ClF₃NO | [4] |
| Molecular Weight | 213.58 g/mol | [1] |
| InChI Key | IABLYGBWNDXGQR-UHFFFAOYSA-N |[1] |
Analytical Profile
Spectroscopic analysis is critical for structure verification. In the ¹H NMR spectrum of 2-(Difluoromethoxy)-5-fluoroaniline hydrochloride, one would expect to see characteristic signals for the aromatic protons, which would present as complex multiplets due to coupling with each other and the ring's fluorine atom.[1] A key diagnostic signal is the proton of the difluoromethoxy group (-OCH F₂), which typically appears as a triplet due to coupling with the two adjacent fluorine atoms.[1]
The Strategic Role in Medicinal Chemistry
The utility of this building block stems from the profound impact its fluorinated moieties have on a molecule's pharmacokinetic and pharmacodynamic properties.[3] This is largely achieved through the principle of bioisosterism , where one functional group is replaced by another to enhance desired properties without losing biological activity.
Bioisosteric Replacement and Property Modulation
The difluoromethoxy (-OCF₂H) group is a particularly effective bioisostere for hydroxyl (-OH) and methoxy (-OCH₃) groups.[1] This substitution can lead to significant improvements in a drug candidate's profile:
-
Increased Lipophilicity: The -OCF₂H group is more lipophilic than a hydroxyl group, which can enhance membrane permeability and absorption.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes.[1][3] This can significantly prolong the half-life of a drug.
-
Weak Hydrogen Bond Donor: Unlike a methoxy group, the -OCF₂H moiety can act as a weak hydrogen bond donor, potentially introducing new, favorable interactions within a protein's binding pocket.[2]
-
pKa Modulation: The high electronegativity of fluorine atoms can lower the basicity of the nearby aniline nitrogen, which can be crucial for optimizing binding interactions or altering solubility characteristics.[3]
Caption: Impact of bioisosteric replacement on drug properties.
Synthesis and Mechanistic Considerations
The synthesis of 2-(Difluoromethoxy)-5-fluoroaniline hydrochloride relies on a logical sequence of transformations where the order of operations is critical for achieving high yields and purity. A common and robust strategy involves the introduction of the difluoromethoxy group onto a nitrophenol precursor, followed by the reduction of the nitro group to the desired aniline.
Synthetic Workflow Overview
The most reliable pathways commence from a precursor that already contains the aromatic fluorine, such as 4-fluoro-2-nitrophenol.[1] This approach is advantageous as it avoids potentially harsh fluorination conditions on a more complex molecule and postpones the formation of the reactive aniline group until a later stage.[1]
Caption: General synthetic workflow for the target compound.
Experimental Protocol 1: Representative Synthesis
Disclaimer: This protocol is a representative synthesis based on established chemical principles.[1][5] All laboratory work should be conducted by trained professionals with appropriate safety measures.
Objective: To synthesize 2-(Difluoromethoxy)-5-fluoroaniline hydrochloride from 4-fluoro-2-nitrophenol.
Step 1: O-Difluoromethylation of 4-fluoro-2-nitrophenol
-
To a stirred solution of 4-fluoro-2-nitrophenol (1.0 eq) and a suitable base (e.g., potassium hydroxide, 2-3 eq) in a polar aprotic solvent (e.g., DMF, NMP) at room temperature, add a difluoromethylating agent such as diethyl (bromodifluoromethyl)phosphonate or sodium chlorodifluoroacetate (1.5-2.0 eq).[1]
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until consumption of the starting material is complete.
-
Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product (1-Difluoromethoxy-5-fluoro-2-nitrobenzene) via column chromatography on silica gel.
Causality: The base deprotonates the phenol to form a more nucleophilic phenoxide, which then attacks the in-situ generated difluorocarbene (:CF₂).[1] Performing this step on the nitro-substituted precursor is strategic, as the electron-withdrawing nitro group activates the ring for certain transformations and is a stable protecting group for the amine functionality.
Step 2: Reduction of the Nitro Group
-
Dissolve the purified intermediate (1.0 eq) in a solvent mixture, such as ethanol and water.
-
Add iron powder (3-5 eq) and a catalytic amount of concentrated hydrochloric acid or ammonium chloride.[5]
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the organic solvent. Basify the aqueous residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield the free base, 2-(Difluoromethoxy)-5-fluoroaniline.
Causality: The reduction of an aromatic nitro group is a classic and highly efficient method to form an aniline.[1] Iron in the presence of acid is a cost-effective and reliable reducing system for this transformation.
Step 3: Hydrochloride Salt Formation
-
Dissolve the crude free base in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.
-
Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.
-
A precipitate will form. Continue stirring for 30-60 minutes at room temperature.
-
Collect the solid product by filtration, wash with cold anhydrous ether, and dry under vacuum to yield 2-(Difluoromethoxy)-5-fluoroaniline hydrochloride as a stable, crystalline solid.
Causality: Converting the aniline free base to its hydrochloride salt facilitates isolation, improves stability, and often provides a crystalline solid that is easier to handle and purify than the parent oil or low-melting solid.[1]
Reactivity and Downstream Applications
The primary amino group of the title compound is a versatile functional handle, though its nucleophilicity is somewhat attenuated by the electron-withdrawing effects of the fluorine and difluoromethoxy substituents.[1] Nevertheless, it readily participates in a variety of essential bond-forming reactions used in drug development.
Caption: Common downstream reactions from the aniline core.
These reactions allow for the seamless integration of the 2-(difluoromethoxy)-5-fluoroaniline scaffold into larger, more complex molecular architectures, making it a valuable precursor for combinatorial libraries and targeted synthesis campaigns.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for the hydrochloride is not widely available, data from structurally related fluoroanilines provide a strong basis for establishing safe handling protocols.[6][7] Aromatic amines can be toxic and irritants; fluorinated versions warrant a high degree of caution.
Table 2: General Safety and Hazard Information (Inferred)
| Category | Information | Precaution |
|---|---|---|
| Pictograms | GHS06 (Skull and Crossbones), GHS08 (Health Hazard) | Indicates acute toxicity and potential for long-term health effects. |
| Hazard Statements | H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H318: Causes serious eye damage. | Avoid all routes of exposure.[7] |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical safety goggles, lab coat, full-face respirator if aerosols are generated. | Use appropriate and inspected PPE at all times.[6][7] |
| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust. | [8] |
| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials. Keep container tightly closed. | |
Experimental Protocol 2: Standard Laboratory Handling
-
Preparation: Before handling, ensure a chemical fume hood is operational. Don appropriate PPE, including gloves, safety goggles, and a lab coat. Have spill containment materials readily available.
-
Weighing: Conduct all weighing operations within the fume hood or a ventilated balance enclosure to prevent inhalation of fine particles. Use a spatula to transfer the solid.
-
Dissolving: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.
-
Spill Management: In case of a small spill, decontaminate the area with a suitable absorbent material (e.g., vermiculite or sand).[8] Collect the waste in a sealed container for proper disposal according to institutional and local regulations.
-
Waste Disposal: Dispose of all contaminated materials and unreacted compound as hazardous chemical waste.
Conclusion
2-(Difluoromethoxy)-5-fluoroaniline hydrochloride is more than just another fluorinated intermediate; it is a highly specialized building block engineered to address common challenges in medicinal chemistry. Its unique combination of functional groups provides a powerful tool for modulating lipophilicity, enhancing metabolic stability, and introducing specific electronic properties into drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential. As the demand for more sophisticated and effective pharmaceuticals grows, the strategic application of such precisely designed building blocks will continue to be a critical driver of innovation in drug discovery.
References
-
Benchchem. 2-(Difluoromethoxy)-5-fluoroaniline hydrochloride | 1431966-19-6.
-
Chemdiv. Compound 2-(2,2-difluoroethoxy)-5-fluoroaniline--hydrogen chloride (1/1).
-
PubChem. 2-(Difluoromethoxy)-5-fluoroaniline.
-
TCI AMERICA. Safety Data Sheet for 2,5-Difluoroaniline.
-
CDH Fine Chemical. 2-FLUORO ANILINE CAS No 348-54-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
PubChemLite. 2-(difluoromethoxy)-5-fluoroaniline (C7H6F3NO).
-
ECHEMI. 2-Fluoroaniline SDS, 348-54-9 Safety Data Sheets.
-
Combi-Blocks. JP-3505 - Safety Data Sheet.
-
Dana Bioscience. 2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride 50mg.
-
Organic Syntheses Procedure. General Organic Chemistry Procedures.
-
CAMEO Chemicals. 2-FLUOROANILINE.
-
PrepChem.com. Synthesis of 2-difluoromethoxy-6-methyl aniline.
-
PubChemLite. 2-(difluoromethoxy)-5-methoxyaniline (C8H9F2NO2).
-
ChemicalBook. 2-Fluoro-5-(trifluoromethyl)aniline synthesis.
-
PubChem. 2,5-Difluoroaniline.
-
National Center for Biotechnology Information. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
-
Sigma-Aldrich. 2-Fluoro-5-(trifluoromethyl)aniline 97%.
-
ChemScene. 5-(Difluoromethoxy)-2-fluoroaniline | 1261573-56-1.
-
International Journal of Pharmacy and Pharmaceutical Sciences. Fluorine in drug discovery: Role, design and case studies.
-
National Center for Biotechnology Information. Fluorinated building blocks in drug design: new pathways and targets.
-
National Center for Biotechnology Information. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
-
Fluorochem. 2-Chloro-3,5-difluoroaniline.
-
MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics.
Sources
- 1. 2-(Difluoromethoxy)-5-fluoroaniline hydrochloride | 1431966-19-6 | Benchchem [benchchem.com]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. 2-(Difluoromethoxy)-5-fluoroaniline | C7H6F3NO | CID 46311584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Fluoro-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. echemi.com [echemi.com]
- 8. tcichemicals.com [tcichemicals.com]
Methodological & Application
The Art of the Difluoromethoxy Group: A Guide to the Strategic Difluoromethoxylation of Anilines
Introduction: The Rising Prominence of the -OCF₂H Moiety in Drug Discovery
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest.[1] It provides a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][2] The strong carbon-fluorine bonds in the difluoromethoxy group contribute to its high metabolic stability, making it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[2] Furthermore, the -OCF₂H group is a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.[2] This allows it to act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, often with improved metabolic stability while maintaining crucial interactions with biological targets.[2] The utility of the difluoromethoxy group is exemplified by its presence in several FDA-approved drugs, such as Pantoprazole and Roflumilast.[2]
Anilines are a foundational scaffold in a vast number of pharmaceuticals and bioactive molecules. The ability to selectively introduce a difluoromethoxy group onto the aniline core or its derivatives provides a direct route to novel chemical entities with potentially enhanced drug-like properties. This technical guide provides an in-depth overview of the contemporary reagents and protocols for the difluoromethoxylation of anilines, with a focus on electrophilic and radical-mediated pathways.
I. Electrophilic C-H Difluoromethoxylation of Anilines
Direct C-H functionalization is an atom-economical and efficient strategy for the synthesis of complex molecules. The development of electrophilic difluoromethoxylating reagents has enabled the direct introduction of the -OCF₂H group into electron-rich aromatic systems like anilines.
Mechanism of Electrophilic Aromatic Substitution
The reaction proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. An electrophilic source of the difluoromethoxy group, often stabilized by a good leaving group, is generated in situ or used as a stable reagent. The electron-rich aniline ring attacks the electrophilic species, forming a resonance-stabilized carbocation intermediate (the sigma complex or Wheland intermediate). Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, yielding the difluoromethoxylated aniline product. The regioselectivity of the reaction is dictated by the electronic and steric properties of the aniline substrate, with substitution generally favoring the ortho and para positions.
Caption: Generalized workflow for electrophilic difluoromethoxylation of anilines.
Featured Reagent: Phenylsulfonyl-based Electrophilic Reagents
A notable advancement in this area is the development of bench-stable electrophilic (phenylsulfonyl)difluoromethylating reagents.[3][4] These reagents have proven effective for the functionalization of a variety of anilines under mild, transition-metal-free conditions.[3][4]
Protocol 1: Electrophilic (Phenylsulfonyl)difluoromethylation of Anilines [3][4]
This protocol describes the direct C-H (phenylsulfonyl)difluoromethylation of anilines using a specialized electrophilic reagent.
Materials:
-
Substituted aniline
-
Electrophilic (phenylsulfonyl)difluoromethylating reagent (e.g., as described by Pannecoucke and coworkers)[3][4]
-
Dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the aniline (3 equivalents) in dichloromethane (0.15 M) under an argon atmosphere, add the electrophilic (phenylsulfonyl)difluoromethylating reagent (1 equivalent).
-
Stir the reaction mixture at room temperature (21 °C) for 24 hours.
-
Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired (phenylsulfonyl)difluoromethylated aniline.
Data Summary:
| Aniline Derivative | Product Yield (%) | Reference |
| Aniline | 75 (ortho/para mixture) | [3] |
| 4-Methylaniline | 85 (ortho) | [3] |
| 4-Methoxyaniline | 92 (ortho) | [3] |
| 4-Chloroaniline | 68 (ortho) | [3] |
| 2,6-Dimethylaniline | 84 (para) | [3][4] |
Causality Behind Experimental Choices:
-
Excess Aniline: Using the aniline as both the substrate and a mild base to neutralize the acid generated during the reaction can improve yields and simplify the reaction setup.
-
Solvent: Dichloromethane is a common, relatively non-polar solvent that is suitable for this type of electrophilic aromatic substitution.
-
Inert Atmosphere: While the reagent is bench-stable, performing the reaction under an inert atmosphere minimizes potential side reactions with atmospheric moisture and oxygen.
II. Radical C-H Difluoromethoxylation of Anilines
Radical-mediated reactions offer a complementary approach to C-H functionalization, often with different regioselectivity and functional group tolerance compared to ionic pathways. Photoredox catalysis has been a particularly powerful tool in enabling these transformations under mild conditions.
Mechanism of Photoinduced Radical Difluoromethoxylation
Several photoinduced mechanisms have been proposed for the difluoroalkylation of anilines.[5][6] One common pathway involves the formation of an electron donor-acceptor (EDA) complex between the electron-rich aniline and a suitable difluoroalkylating agent.[5][6]
-
EDA Complex Formation: The aniline (electron donor) and the difluoroalkylating reagent (electron acceptor) form an EDA complex.[5][6]
-
Photoexcitation: Upon irradiation with visible light, the EDA complex is excited, leading to a single-electron transfer (SET) event.[5][6]
-
Radical Generation: This SET generates the aniline radical cation and the difluoroalkyl radical.[5][6]
-
Radical Addition: The difluoroalkyl radical adds to a neutral aniline molecule, forming a radical intermediate.
-
Oxidation and Deprotonation: The radical intermediate is then oxidized and deprotonated to yield the final difluoroalkylated aniline product, regenerating a radical species to propagate a chain reaction.[5]
Caption: Proposed mechanism for EDA-mediated radical difluoroalkylation of anilines.
Featured Reagent: Ethyl Iodo-difluoroacetate (ICF₂COOEt)
Ethyl iodo-difluoroacetate is a commercially available and effective precursor for the difluoro(ethoxycarbonyl)methyl radical under photocatalytic conditions. This reagent has been successfully employed in the direct C-H functionalization of anilines.[5]
Protocol 2: Difluoroalkylation of Anilines via an EDA Complex [5]
This protocol describes a transition-metal-free method for the difluoroalkylation of anilines through the formation of an EDA complex.
Materials:
-
Substituted aniline
-
Ethyl iodo-difluoroacetate (ICF₂COOEt)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Visible light source (e.g., 427 nm Kessil lamp)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a vial equipped with a magnetic stir bar, add the aniline (1 equivalent), sodium carbonate (1.5 equivalents), and ethyl iodo-difluoroacetate (1.3 equivalents).
-
Seal the vial with a septum cap and degas by alternating vacuum evacuation and backfilling with nitrogen.
-
Add anhydrous DMSO (to a concentration of 0.3 M with respect to the aniline) via syringe and continue to degas the solution by bubbling with argon for 5 minutes.
-
Seal the vial tightly and place it under irradiation with a 427 nm lamp for 16 hours.
-
After the reaction is complete, quench with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the difluoroalkylated aniline.
Data Summary:
| Aniline Derivative | Product Yield (%) | Reference |
| N,N-Dimethylaniline | 89 | [5] |
| 4-Bromo-N,N-dimethylaniline | 75 | [5] |
| 4-tert-Butyl-N,N-dimethylaniline | 84 | [5] |
| 4-Methoxy-N,N-dimethylaniline | 70 | [6] |
Causality Behind Experimental Choices:
-
Base: Sodium carbonate acts as a base to neutralize the HI generated during the reaction, driving the equilibrium towards the product.
-
Solvent: DMSO is a polar aprotic solvent that can facilitate the formation of the EDA complex.
-
Degassing: The removal of oxygen is crucial as it can quench the excited state of the EDA complex and participate in unwanted side reactions.
-
Light Source: The specific wavelength of light should correspond to the absorption maximum of the EDA complex to ensure efficient photoexcitation.[6]
III. Concluding Remarks for the Practicing Scientist
The introduction of a difluoromethoxy group into an aniline scaffold is a potent strategy for modulating molecular properties in drug discovery and development. The methodologies presented herein, focusing on electrophilic and radical pathways, represent the state-of-the-art in this field. Electrophilic methods using reagents like those based on phenylsulfonyl scaffolds offer a direct and often highly regioselective approach for C-H functionalization. In contrast, photoinduced radical methods, particularly those leveraging EDA complexes, provide a mild and transition-metal-free alternative. The choice of method will ultimately depend on the specific aniline substrate, desired regioselectivity, and functional group compatibility. Careful consideration of the reaction mechanisms and the rationale behind the experimental protocols will enable researchers to effectively implement these powerful synthetic tools in their own laboratories.
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.
- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
- Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A.
- Applications and strategies for the synthesis of difluoromethoxylated (hetero)arenes.
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC.
- C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - PMC.
- H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - RSC Publishing.
- Difluoroalkylation of Anilines via Photoinduced Methods - PMC.
- Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry.
- Proposed reaction mechanism for the difluoroacetylation of aniline... - ResearchGate.
- Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives - CONICET.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Difluoromethoxy)-5-fluoroaniline
Welcome to the technical support center for the synthesis of 2-(Difluoromethoxy)-5-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to help you optimize your synthetic protocols and overcome common challenges.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Q1: My reaction yield is consistently low when performing the O-difluoromethylation of 4-fluoro-2-nitrophenol. What are the primary causes and how can I improve conversion?
Low yield in this O-difluoromethylation step is a frequent challenge. The root cause often lies in a combination of factors related to substrate reactivity, reagent stability, and reaction conditions.
Causality Analysis:
The key transformation is the reaction of a phenoxide with an electrophilic difluorocarbene intermediate.[1][2] The efficiency of this process is highly dependent on:
-
Nucleophilicity of the Phenoxide: The starting material, 4-fluoro-2-nitrophenol, contains two strong electron-withdrawing groups (fluoro and nitro) on the aromatic ring. These groups decrease the electron density of the phenol, making its conjugate base, the phenoxide, a weaker nucleophile.[1][3] This inherently lower reactivity can lead to incomplete conversion under standard conditions.
-
Generation and Stability of Difluorocarbene: When using sodium chlorodifluoroacetate (ClCF₂CO₂Na), the difluorocarbene (:CF₂) is generated via thermal decarboxylation.[2] This process requires reaching a specific temperature threshold. If the temperature is too low, carbene generation is inefficient. If it's too high, or the reaction is prolonged, side reactions and decomposition can occur.[4]
-
Base Efficiency: The base's role is to deprotonate the phenol to form the reactive phenoxide.[1] Incomplete deprotonation due to a weak base, insufficient equivalents, or the presence of moisture will directly result in unreacted starting material.
Recommended Actions & Optimization Strategy:
-
Optimize Base and Solvent System:
-
Action: Switch to a stronger, non-nucleophilic base like Cesium Carbonate (Cs₂CO₃) or ensure your current base (e.g., K₂CO₃) is anhydrous and used in sufficient excess (typically 1.5-2.0 equivalents).
-
Rationale: Cesium carbonate is highly effective in polar aprotic solvents like DMF or NMP, promoting the formation of the phenoxide.[3][5] Ensure your solvent is anhydrous, as water can quench the phenoxide and interfere with the reaction.[3][4]
-
-
Control Reaction Temperature and Time:
-
Action: Carefully monitor the reaction temperature, aiming for a consistent internal temperature of around 110-120°C when using sodium chlorodifluoroacetate in DMF.[5] Track the reaction's progress using TLC or LC-MS analysis every 30-60 minutes.
-
Rationale: This temperature range is optimal for the decarboxylation of ClCF₂CO₂Na without causing significant degradation. Monitoring allows you to stop the reaction once the starting material is consumed, preventing the formation of byproducts from prolonged heating.[3]
-
-
Increase Reagent Equivalents:
-
Action: If conversion still stalls, consider incrementally increasing the equivalents of the difluoromethylating agent (e.g., sodium chlorodifluoroacetate to 2.5-3.0 equiv.) and the base.
-
Rationale: Given the substrate's reduced nucleophilicity, a higher concentration of the electrophilic carbene can help drive the reaction to completion.[3]
-
Below is a troubleshooting workflow to guide your optimization process.
Sources
Technical Support Center: The Difluoromethoxy Group in Acidic Environments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance to researchers and drug development professionals who are working with molecules containing the difluoromethoxy (-OCF₂H) group and encountering challenges related to its stability in acidic conditions. We will explore the fundamental principles governing its reactivity, offer practical troubleshooting advice for common experimental issues, and provide validated protocols to assess the stability of your compounds.
Frequently Asked Questions (FAQs)
Q1: How stable is the difluoromethoxy group under acidic conditions in general?
A1: The difluoromethoxy group is generally considered to be robust and stable under a wide range of acidic conditions, particularly when compared to a traditional methoxy group (-OCH₃).[1] The strong carbon-fluorine bonds contribute significantly to its stability.[1] It is more resistant to oxidative metabolism and can block metabolic pathways like O-demethylation, which is a key reason for its use in medicinal chemistry.[1] However, its stability is not absolute and can be influenced by several factors, including the nature of the acid, temperature, and the electronic properties of the aromatic ring to which it is attached.
Q2: Can the difluoromethoxy group be cleaved by strong Brønsted acids like TFA, HCl, or H₂SO₄?
A2: Under typical synthetic conditions, such as during deprotection of acid-labile groups (e.g., Boc group removal with TFA), the aryl-OCF₂H bond is generally stable. One study systematically investigated the stability of various fluoroalkyl groups on aromatic rings and found that the difluoromethoxy group exhibits high stability. For instance, treatment of 4-(difluoromethoxy)anisole with a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) at room temperature for 24 hours resulted in no observable decomposition. Similarly, exposure to 6 M hydrochloric acid (HCl) at 80°C for 24 hours did not lead to cleavage of the difluoromethoxy group.
Q3: What about the stability of the difluoromethoxy group in the presence of Lewis acids?
A3: The difluoromethoxy group generally shows good stability towards many common Lewis acids. However, strong Lewis acids, particularly at elevated temperatures, can potentially mediate cleavage. For example, while weaker Lewis acids might be well-tolerated, very strong Lewis acids like boron tribromide (BBr₃), which are potent ether-cleaving reagents, could pose a risk to the aryl-OCF₂H bond, although specific comprehensive studies on this are limited. It is always advisable to perform a small-scale stability test if a strong Lewis acid is required in a synthetic step.
Q4: I am observing unexpected decomposition of my difluoromethoxy-containing compound during an acidic workup. What could be the cause?
A4: If you are observing decomposition, consider the following possibilities:
-
Highly Activated Aromatic System: If the difluoromethoxy group is attached to a very electron-rich aromatic or heteroaromatic ring, the increased electron density on the oxygen atom might render the Ar-O bond more susceptible to protonation and subsequent cleavage, although this is less common than for simple ethers.
-
Presence of Other Functional Groups: The instability might not be due to the cleavage of the OCF₂H group itself, but rather an acid-catalyzed reaction involving another part of your molecule that leads to a cascade of decomposition.
-
Extreme Conditions: The combination of a strong acid and high temperature for a prolonged period can eventually lead to the degradation of many functional groups, including the difluoromethoxy moiety.
-
Impure Reagents: The presence of impurities in your acid or solvent could catalyze an unforeseen side reaction.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving stability issues with your difluoromethoxy-containing compounds in acidic media.
Issue 1: Apparent Decomposition After Acidic Workup or Reaction
-
Symptoms:
-
Appearance of new, unexpected spots on TLC after aqueous acidic wash.
-
Low recovery of the desired product.
-
Complex mixture observed in the crude ¹H or ¹⁹F NMR spectrum.
-
-
Diagnostic Workflow:
Caption: Diagnostic workflow for troubleshooting decomposition.
Issue 2: Suspected Defluorination
-
Symptoms:
-
Disappearance of the characteristic triplet for the -OCF₂H proton in the ¹H NMR spectrum.
-
Changes in the chemical shift or disappearance of the signal in the ¹⁹F NMR spectrum.
-
Mass spectrometry data indicating loss of one or two fluorine atoms.
-
-
Potential Causes and Solutions:
| Potential Cause | Plausibility & Explanation | Suggested Action |
| Acid-Mediated Hydrolysis | Low. Direct hydrolysis of the C-F bonds is energetically unfavorable under typical acidic conditions. The mechanism would likely involve protonation of the ether oxygen followed by cleavage of the C-O bond, which is also generally slow. | This is an unlikely primary pathway. Focus on other possibilities first. |
| Neighboring Group Participation | Moderate. If your molecule has a nucleophilic group positioned to facilitate an intramolecular reaction, it could potentially lead to displacement of fluoride. This is more of a concern for monofluorinated alkyl groups but should be considered in complex molecules.[2] | Examine the 3D structure of your molecule. If a neighboring group effect seems possible, consider protecting that group or redesigning the synthetic route. |
| Lewis Acid Interaction | Plausible with very strong Lewis acids. A strong Lewis acid could coordinate to a fluorine atom, weakening the C-F bond and making it more susceptible to cleavage. | If using a Lewis acid, switch to a milder one if possible. Perform the reaction at a lower temperature. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Acid Stability
This protocol provides a straightforward method to determine if your difluoromethoxy-containing compound is stable to a specific acidic condition.
Materials:
-
Your difluoromethoxy-containing compound (~10 mg)
-
The acid to be tested (e.g., TFA, 4M HCl in Dioxane, 1M H₂SO₄)
-
An appropriate deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)
-
An internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes, vials, and standard laboratory glassware
Procedure:
-
Prepare the Sample: In a clean, dry vial, dissolve a known quantity of your compound and a known quantity of the internal standard in the deuterated solvent.
-
Acquire Initial NMR: Take a ¹H and ¹⁹F NMR spectrum of this initial solution. This will serve as your t=0 reference.
-
Introduce the Acid: To the NMR tube or a separate vial containing a pre-weighed sample of your compound, add the acidic reagent to be tested in the desired concentration and solvent.
-
Incubate: Let the solution stand at the desired temperature (e.g., room temperature or the reaction temperature) for the intended duration of your reaction or workup.
-
Monitor: At regular intervals (e.g., 1h, 4h, 24h), acquire ¹H and ¹⁹F NMR spectra.
-
Analyze: Compare the spectra over time to the t=0 spectrum. Look for:
-
A decrease in the integration of your compound's signals relative to the internal standard.
-
The appearance of new signals, indicating decomposition products.
-
Changes in the chemical shifts or coupling patterns of the -OCF₂H group.
-
Interpreting the Results:
-
No change: Your compound is stable under the tested conditions.
-
Minor new peaks: Some degradation is occurring. You may need to modify your conditions (e.g., shorter reaction time, lower temperature).
-
Significant degradation: The acidic conditions are too harsh. A different synthetic strategy or milder acid is required.
Mechanistic Considerations
While the difluoromethoxy group is generally stable, if cleavage were to occur under forcing acidic conditions, a plausible mechanism would involve the protonation of the ether oxygen, followed by nucleophilic attack on the difluoromethyl carbon or the aromatic carbon. However, the electron-withdrawing nature of the two fluorine atoms disfavors the formation of a cationic intermediate at the difluoromethyl carbon, making this pathway less likely than for a non-fluorinated ether.
Caption: Plausible (but generally slow) pathways for acid-catalyzed cleavage.
References
-
Wang, L., Wei, J., Wu, R., Cheng, G., Li, X., Hu, J., Hu, Y., & Sheng, R. (2017). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers, 4(2), 214-223. [Link]
-
Geri, J. B., Wolfe, M. M. W., & Szymczak, N. K. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9404–9408. [Link]
-
Burke, L. A., & Murphy, C. D. (2013). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 56(23), 10176-10203. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]
-
Ni, C., Zhu, L., & Hu, J. (2015). Recent advances in the synthesis of difluoromethylated compounds. Organic & Biomolecular Chemistry, 13(39), 9801-9815. [Link]
Sources
preventing oxidation of 2-(Difluoromethoxy)-5-fluoroaniline
Technical Support Center: Stability & Handling of 2-(Difluoromethoxy)-5-fluoroaniline
Ticket ID: #OX-DFA-001 Topic: Prevention of Oxidation & Degradation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Critical Alert: The Mechanism of Instability
Why is my sample turning brown?
Even with electron-withdrawing substituents like fluorine and the difluoromethoxy (
While the
-
Photo-oxidation: UV light promotes the nitrogen lone pair to an excited state, facilitating single-electron transfer (SET) to oxygen.
-
Radical Formation: This generates an aminium radical cation (
). -
Coupling: These radicals dimerize to form hydrazo linkages, which further oxidize to azo compounds (colored impurities) or polymerize into complex, dark "aniline tars."
The Result: A transition from clear/white
Storage & Handling Protocols (The "How")
To maintain purity >98% for extended periods, you must disrupt the oxidation triangle: Oxygen, Light, and Heat.
Protocol A: Standard Storage (Liquid/Free Base)
Applicable if you must keep the material as a free base for immediate use.
| Parameter | Requirement | Technical Rationale |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the liquid surface. Nitrogen ( |
| Container | Amber Glass | Blocks UV radiation (200–400 nm) that catalyzes the initial radical formation. |
| Seal | Parafilm + Teflon Tape | Prevents oxygen diffusion. Teflon (PTFE) liners are mandatory; avoid rubber septa which can leach plasticizers. |
| Temperature | -20°C | Arrhenius kinetics: lowering temp by 10°C roughly halves the oxidation rate. |
Chemical Stabilization: Salt Formation (The "Fix")
Recommendation: If storing for
Protocol B: Synthesis of 2-(Difluoromethoxy)-5-fluoroaniline HCl
Reagents:
-
Target Aniline (Free Base)
-
Solvent: Diethyl Ether (
) or Methyl tert-butyl ether (MTBE) (Anhydrous) -
Acid Source: 4M HCl in Dioxane (Commercial)
Workflow:
-
Dissolution: Dissolve 1.0 eq of the aniline in anhydrous
(approx. 5-10 mL per gram). Ensure the solution is clear. -
Acidification: Cool to 0°C in an ice bath. Dropwise, add 1.1 eq of 4M HCl in Dioxane.
-
Observation: A white precipitate should form immediately.
-
-
Precipitation: Stir at 0°C for 30 minutes to ensure complete conversion.
-
Filtration: Filter the solid under an inert atmosphere (nitrogen funnel) if possible.
-
Washing: Wash the filter cake with cold, anhydrous
to remove unreacted free base and impurities. -
Drying: Dry under high vacuum (0.1 mbar) for 4 hours.
Visualizing the Stabilization Logic:
Figure 1: Mechanistic pathway showing how salt formation blocks the oxidation cascade.
Troubleshooting & FAQs
Q1: My sample has turned dark brown. Is it ruined? A: Not necessarily. Oxidation is often superficial.
-
Diagnosis: Run a TLC (Thin Layer Chromatography). If the main spot is still distinct and the "brown" stays at the baseline, the bulk material is likely intact.
-
Remedy:
-
If Liquid: Perform a bulb-to-bulb distillation (Kugelrohr) under high vacuum. The oxidized tars are non-volatile and will remain in the pot.
-
If Solid: Dissolve in minimal hot ethanol, add activated charcoal, filter hot, and recrystallize.
-
Q2: Can I use the oxidized material directly in a Buchwald-Hartwig coupling? A: No. Oxidized aniline impurities (azo compounds/hydrazines) are potent poisons for Palladium (Pd) catalysts. They coordinate strongly to the metal center, killing catalytic turnover. You must purify the amine before attempting metal-catalyzed cross-coupling.
Q3: Does the difluoromethoxy group (
-
The
of the conjugate acid is likely around 2.5–3.5 (compared to ~4.6 for aniline). -
Implication: You may need a stronger base than carbonate (e.g., Cs₂CO₃ or NaOtBu) in coupling reactions to deprotonate the amine effectively during the catalytic cycle.
Q4: I need to release the free base from the HCl salt. How? A: Do this immediately before the reaction:
-
Suspend the salt in Ethyl Acetate or DCM.
-
Wash with saturated aqueous
(Sodium Bicarbonate). -
Separate the organic layer, dry over
, and concentrate. -
Do not store the regenerated free base.
References
-
Chemical Oxidation of Aniline Derivatives Source: Open Access Journals. "The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications." URL:[Link]
-
Salt Formation Protocols Source: Organic Syntheses.[1] "General Procedures for Aniline Hydrochloride Formation." URL:[Link]
Sources
Technical Support Center: Optimizing the Synthesis of Difluoromethoxy Aniline and Minimizing Side Product Formation
Welcome to the technical support center for the synthesis of difluoromethoxy anilines. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important class of compounds. The unique electronic properties of the difluoromethoxy group make these anilines valuable intermediates in pharmaceuticals and agrochemicals.[1] However, their synthesis can present several challenges, leading to the formation of unwanted side products and reduced yields.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges. Our focus is on providing practical, experience-driven advice to help you optimize your reaction conditions and achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing difluoromethoxy anilines, and what are the primary challenges?
A1: The most common and industrially scalable method for synthesizing difluoromethoxy anilines is the catalytic reduction of the corresponding substituted nitrobenzene.[2][3] For instance, 4-(difluoromethoxy)aniline is typically synthesized by the reduction of 4-(difluoromethoxy)nitrobenzene.[3] The primary challenges associated with this route include incomplete reduction of the nitro group, potential dehalogenation if other halogens are present on the aromatic ring, and catalyst deactivation.[2][4]
Q2: What are the typical side products observed during the reduction of difluoromethoxy nitrobenzenes?
A2: The primary side products are often a result of incomplete reduction. These can include hydroxylamines and azo/azoxy compounds.[2] If the reaction conditions are not carefully controlled, over-reduction can also lead to the cleavage of the difluoromethoxy group, although this is less common. In cases where other halogens are present, dehalogenation is a significant side reaction.[4]
Q3: How can I minimize the formation of colored impurities in my final product?
A3: Colored impurities, often red or orange, can arise from the formation of azo compounds due to side reactions.[5] This can happen if the reaction conditions allow for the coupling of partially reduced nitro intermediates or the starting aniline with any diazonium salt intermediates that might form under certain conditions. To minimize these, ensure complete reduction by using an adequate amount of a highly active catalyst and a sufficient hydrogen source. Maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup can also prevent oxidative side reactions that may lead to colored byproducts.
Q4: Is the difluoromethoxy group stable to the reaction conditions used for nitro group reduction?
A4: Generally, the difluoromethoxy group is stable under the typical conditions used for catalytic hydrogenation (e.g., using Pd/C, Raney Nickel, or iron-based systems with a hydrogen source like H₂ gas or hydrazine hydrate).[2][3] However, prolonged exposure to very harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis. It is always advisable to monitor the reaction progress and avoid unnecessarily long reaction times or extreme pH conditions.
Troubleshooting Guide: Navigating Common Experimental Issues
This section provides a detailed, question-and-answer-style troubleshooting guide for specific problems you may encounter during the synthesis of difluoromethoxy anilines.
Problem 1: Incomplete Reaction or Low Conversion of the Nitro Precursor
Q: My reaction has stalled, and TLC/HPLC analysis shows a significant amount of starting nitro compound remaining. What could be the cause, and how can I fix it?
A: Incomplete conversion is a common issue that can usually be traced back to the catalyst or the hydrogen source.
Possible Causes and Solutions:
-
Insufficient or Deactivated Catalyst:
-
Cause: The catalyst loading may be too low for the scale of your reaction, or the catalyst may have lost its activity due to improper storage or handling. Catalysts like Raney Nickel can be pyrophoric when dry and are sensitive to their preparation method.[2] Impurities in the starting material or solvent, such as sulfur compounds, can also poison the catalyst.[2]
-
Solution:
-
Increase the catalyst loading. A typical starting point is 5-10 mol% for Pd/C.
-
Use a fresh batch of catalyst.
-
Ensure your starting materials and solvents are pure and dry. If you suspect impurities, consider purifying your starting nitro compound by recrystallization.[2] Aniline itself can be purified by distillation or through the formation of its oxalate salt.[6][7]
-
-
-
Inadequate Hydrogen Source:
-
Cause: If you are using H₂ gas, the pressure might be too low, or there could be a leak in your system. If using a transfer hydrogenation reagent like hydrazine hydrate, you may not have added a sufficient excess.
-
Solution:
-
For H₂ gas, ensure your system is properly sealed and increase the pressure (typically 1-5 atm).
-
For hydrazine hydrate, a larger excess (5-10 equivalents) may be required.[2] Add it dropwise to control the exotherm.
-
-
-
Sub-optimal Reaction Temperature:
-
Cause: The reaction may be too slow at room temperature.
-
Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, be cautious, as higher temperatures can sometimes promote side reactions.
-
Workflow for Troubleshooting Incomplete Conversion:
Caption: Troubleshooting workflow for incomplete nitro reduction.
Problem 2: Formation of Dehalogenation Side Products
Q: I am synthesizing a chloro-substituted difluoromethoxy aniline, and I am observing a significant amount of the dechlorinated side product. How can I prevent this?
A: Dehalogenation is a well-known side reaction in catalytic hydrogenation, especially with highly active catalysts like palladium on carbon (Pd/C).[2][4]
Catalyst Selection is Key:
| Catalyst System | Typical Yield (%) | Key Advantages | Potential Issues & Mitigation |
| Palladium on Carbon (Pd/C) | >95 | High activity, generally good yields. | Potential for dehalogenation. To mitigate, add a catalyst poison like diphenylsulfide to improve selectivity.[2] |
| Raney Nickel | 90-98 | Cost-effective, less prone to dehalogenation compared to Pd/C.[2] | Pyrophoric when dry, requires careful handling. Activity can be sensitive to preparation.[2] |
| Iron Oxide (Fe₂O₃/Fe₃O₄) & Activated Carbon | High | High chemoselectivity, low cost, environmentally benign.[2][3] | Reaction times can be longer. |
Experimental Protocol for Selective Reduction using an Iron-Based System:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the substituted 4-(difluoromethoxy)-nitrobenzene (1.0 eq), iron(III) oxide (e.g., 0.1 eq), and activated carbon (catalytic amount) in ethanol or an aqueous medium.[2]
-
Heating: Heat the mixture to reflux (80-100 °C).
-
Addition of Hydrazine: Add hydrazine hydrate (5-10 eq) dropwise over 30-60 minutes.
-
Reaction Monitoring: Continue refluxing for 4-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture and filter off the catalyst and any iron sludge through a pad of Celite. The filter cake should not be allowed to dry.
-
Extraction: The filtrate is concentrated in vacuo, and the resulting product can be purified by recrystallization or column chromatography.
Problem 3: Formation of Azo/Azoxy and Hydroxylamine Side Products
Q: My crude product has a distinct color, and I've identified several impurities by LC-MS that correspond to dimeric (azo/azoxy) and partially reduced (hydroxylamine) species. What causes this, and how can I avoid it?
A: The formation of these side products is a clear indication of incomplete reduction. The nitroso and hydroxylamine intermediates are reactive and can dimerize to form azo and azoxy compounds.
Mechanism of Side Product Formation:
Caption: Simplified pathway of nitro reduction and side product formation.
Solutions to Minimize these Side Products:
-
Optimize Reaction Conditions:
-
Increase Reaction Time/Temperature: Ensure the reaction goes to completion. Monitor carefully by TLC or HPLC until all starting material and intermediates are consumed.[2]
-
Optimize Catalyst and Hydrogen Source: A more active catalyst system or a higher concentration of the hydrogen source can help push the reaction to the desired aniline product.[2]
-
-
pH Control: In some cases, the pH of the reaction medium can influence the formation of side products. For reductions using metals like iron or tin in acidic media, maintaining a sufficiently acidic environment is crucial. For catalytic hydrogenations, the choice of solvent can play a role.
References
- Technical Support Center: Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine - Benchchem.
- An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053, a Potent and Selective Pyrazinone-Containing Corticotropin-Releasing Factor-1 Receptor Antagonist - ACS Publications.
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC.
- Difluoroalkylation of Anilines via Photoinduced Methods - PMC.
- Synthesis of 2-difluoromethoxy-6-methyl aniline - PrepChem.com.
- CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents.
- Technical Support Center: Synthesis of 2,4-Difluorophenol - Benchchem.
- CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents.
- The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline.
- CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline - Google Patents.
- Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry.
- 3-(Difluoromethoxy)aniline 97 22236-08-4 - Sigma-Aldrich.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals.
- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G.
- Purification of Aniline - Chempedia - LookChem.
- Purify and dry aniline? : r/chemistry - Reddit.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 7. reddit.com [reddit.com]
Validation & Comparative
1H NMR spectrum of 2-(Difluoromethoxy)-5-fluoroaniline hydrochloride
Comparative Analytical Guide: 1H NMR Characterization of 2-(Difluoromethoxy)-5-fluoroaniline Hydrochloride
Executive Summary & Structural Context
Compound: 2-(Difluoromethoxy)-5-fluoroaniline Hydrochloride CAS: 1431966-19-6 (Salt) / 242475-12-3 (Free Base) Role: Fluorinated building block for medicinal chemistry (Bioisostere for methoxy/phenol groups).
This guide provides a technical comparison between the Hydrochloride Salt (storage form) and the Free Base (reactive form). The primary analytical challenge lies in the difluoromethoxy (
The "Fingerprint" Region: Analysis of the Group
The definitive feature of this spectrum is the proton on the difluoromethoxy group. Unlike standard methoxy singlets, this proton couples to the two attached fluorine atoms.
-
Multiplicity: Triplet (
) -
Coupling Constant (
): 70 – 75 Hz -
Chemical Shift (
): 6.50 – 7.60 ppm (Solvent dependent)
Technical Insight:
The
Comparative Performance: Salt (HCl) vs. Free Base
The choice of form dictates the solvent system and the appearance of the nitrogen-bound protons.
Table 1: Comparative Chemical Shift Data
| Proton Assignment | Multiplicity | HCl Salt (in DMSO- | Free Base (in | Coupling ( |
| Triplet ( | 6.90 – 7.40 ppm | 6.50 – 6.80 ppm | ||
| Amine ( | Broad Singlet | 8.50 – 10.50 ppm | 3.60 – 4.50 ppm | Salt form ( |
| Ar-H (C3) | Multiplet | 7.00 – 7.20 ppm | 6.80 – 7.00 ppm | Ortho to |
| Ar-H (C4) | Multiplet | 6.80 – 7.00 ppm | 6.30 – 6.50 ppm | Shielded by amine (in base form) |
| Ar-H (C6) | Multiplet | 6.60 – 6.80 ppm | 6.35 – 6.55 ppm | Ortho to amine |
Performance Analysis:
-
Solubility & Stability:
-
HCl Salt: Insoluble in
. Must use DMSO- or . In DMSO, the ammonium protons ( ) are visible as a broad hump downfield (8-10 ppm). In Methanol- , these protons exchange and disappear. -
Free Base: Soluble in
. The amine protons ( ) appear upfield (3-5 ppm) and are sharper but still broad due to quadrupole broadening.
-
-
Resolution:
-
The Free Base in
generally provides better resolution of the aromatic coupling constants ( and ) because DMSO is more viscous, often leading to slightly broader line widths.
-
Experimental Protocols
Protocol A: Characterization of the HCl Salt (Routine Quality Control)
Use this for confirming identity of purchased/stored material.
-
Solvent Selection: Use DMSO-
(99.9% D). -
Sample Prep: Dissolve 5–10 mg of the salt in 0.6 mL solvent.
-
Critical Step: Ensure the sample is fully dissolved; salts can form micro-suspensions that degrade shimming. Sonicate if necessary.
-
-
Acquisition:
-
Scans: 16–32 (Salt protons are broad; higher S/N helps).
-
Spectral Width: Set to -2 to 14 ppm to capture the downfield ammonium peak.
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz).
-
Validation: Look for the triplet at ~7.2 ppm (
Hz). If the peak is missing, the salt may have dissociated or exchanged with wet solvent.
Protocol B: In-Situ Liberation for Structural Assignment
Use this if the aromatic region is overlapped in DMSO and you need high-resolution coupling analysis.
-
Biphasic Mix: Place 10 mg of HCl salt in a vial.
-
Neutralization: Add 0.5 mL
and 0.2 mL saturated aqueous . -
Extraction: Shake vigorously for 30 seconds. Allow layers to separate.
-
Transfer: Carefully pipette the bottom layer (
) into an NMR tube containing (anhydrous) to dry. -
Filter: Filter into a clean tube.
-
Result: You now have the Free Base in
. The peak will move to ~4.0 ppm, and aromatic splitting will be sharper.
Visualization of Analytical Logic
Diagram 1: Analytical Decision Matrix
This workflow guides the researcher in selecting the correct solvent system based on the sample form.
Caption: Decision matrix for solvent selection and expected chemical shifts based on the protonation state of the aniline.
Diagram 2: Signal Splitting Logic (The OCF2H Group)
Visualizing the origin of the characteristic triplet.
Caption: Splitting tree demonstrating how the two equivalent fluorine atoms split the single proton into a large triplet (
References
-
Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[1] Retrieved from [Link]
-
Hu, J., et al. (2017). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene. Royal Society of Chemistry (Supporting Info). Retrieved from [Link]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Standard text for J-coupling values).
Sources
A Senior Application Scientist's Guide to 19F NMR Analysis of Difluoromethoxy Group Signals
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry. Among these, the difluoromethoxy group (-OCF₂H) has gained significant traction as a lipophilic hydrogen bond donor and a bioisostere for other functional groups. Its unique electronic properties can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic profile. Consequently, the precise and unambiguous characterization of the -OCF₂H group is paramount.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as the premier analytical technique for this purpose. With its high sensitivity, 100% natural abundance of the ¹⁹F isotope, and an expansive chemical shift range that minimizes signal overlap, ¹⁹F NMR provides a clear window into the electronic environment of the difluoromethoxy group.[1][2] This guide offers a comparative analysis of the ¹⁹F NMR signals of the difluoromethoxy group against other common fluorinated moieties, supported by experimental data and detailed protocols to ensure accurate and reproducible results.
The Distinctive ¹⁹F NMR Signature of the Difluoromethoxy Group
The ¹⁹F NMR spectrum of a difluoromethoxy group is characterized by a unique set of parameters that directly reflect its molecular environment. The two magnetically equivalent fluorine nuclei are coupled to the geminal proton, giving rise to a distinctive signal pattern.
In a standard proton-coupled ¹⁹F NMR spectrum, the -OCF₂H group typically appears as a triplet . This arises from the coupling of the two fluorine nuclei with the single geminal proton (a 1:1:1 triplet, due to the n+1 rule where n=1 proton, but with two equivalent fluorines this becomes a doublet of doublets that appears as a triplet). Conversely, in the ¹H NMR spectrum, the proton of the -OCF₂H group appears as a triplet due to coupling with the two equivalent fluorine nuclei. The key diagnostic parameters are the ¹⁹F chemical shift (δ) and the two-bond fluorine-proton coupling constant (²JHF).
dot graph TD { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; subgraph "¹⁹F NMR Spectrum" OCF2H_F [label=<
-OCF₂H Signal Triplet (in ¹H-coupled)
>]; end subgraph "¹H NMR Spectrum" OCF2H_H [label=<
-OCF₂H Signal Triplet
>]; end OCF2H_F -- "²JHF Coupling" --> OCF2H_H; OCF2H_H -- "²JHF Coupling" --> OCF2H_F; }
Caption: Spin-spin coupling relationship between ¹⁹F and ¹H nuclei in a difluoromethoxy group.
Comparative Analysis: -OCF₂H vs. Other Fluorinated Groups
The utility of the -OCF₂H group in drug design is often considered in the context of other fluorinated substituents. A direct comparison of their ¹⁹F NMR parameters reveals the diagnostic power of this technique. The electronic environment significantly influences the chemical shift; electron-withdrawing groups attached to the same carbon atom as the fluorine-containing moiety will generally cause a downfield shift (less negative ppm values), while electron-donating groups will cause an upfield shift (more negative ppm values).[3]
| Functional Group | Typical ¹⁹F Chemical Shift (δ, ppm) | Typical Multiplicity (¹H-coupled) | Key Distinguishing Features |
| -OCF₂H | -75 to -95 | Triplet (²JHF ≈ 70-80 Hz)[4] | Characteristic triplet with a large ²JHF coupling constant. |
| -CF₃ | -55 to -75[1] | Singlet (or narrow multiplet from long-range coupling) | Typically a sharp singlet in proton-decoupled spectra. Less sensitive to environmental changes than a single fluorine.[5] |
| -SCF₂H | -90 to -100 | Triplet (²JHF ≈ 55-60 Hz)[4] | Appears in a similar region to -OCF₂H but often with a smaller ²JHF coupling constant. |
| Aryl-F | -100 to -170[6] | Multiplet | Highly sensitive to the electronic nature and position of other substituents on the aromatic ring. |
Table 1: Comparative ¹⁹F NMR Data for Common Fluorinated Groups.
The data in Table 1 highlights the distinct regions in the ¹⁹F NMR spectrum where these common groups appear. The combination of chemical shift and coupling pattern provides a robust fingerprint for the difluoromethoxy group, allowing for its confident identification even in complex molecules.
The Influence of Aromatic Substituents on the -OCF₂H Signal
When the difluoromethoxy group is attached to an aromatic ring, its ¹⁹F chemical shift becomes a sensitive probe of the electronic properties of the other ring substituents. Electron-withdrawing groups (e.g., -NO₂, -CN) in the para position will deshield the fluorine nuclei, resulting in a downfield shift. Conversely, electron-donating groups (e.g., -OCH₃, -NH₂) will cause an upfield shift.
| Compound | ¹⁹F Chemical Shift (δ, ppm) | ²JHF (Hz) | Reference |
| 4-(Difluoromethoxy)benzonitrile | -82.35 | 72.5 | [4] |
| Methyl 4-(difluoromethoxy)benzoate | -81.80 | 73.2 | [4] |
| 1-(Difluoromethoxy)-4-methylbenzene | -73.39 | N/A | [7] |
| 1-(Difluoromethoxy)-4-methoxybenzene | -91.27 | 71.4 | [4] |
Table 2: Experimental ¹⁹F NMR Data for a Series of para-Substituted Difluoromethoxybenzenes.
Experimental Protocols for High-Fidelity ¹⁹F NMR Analysis
Acquiring accurate and reproducible ¹⁹F NMR data is crucial for correct structural elucidation and quantitative analysis. The following protocols are designed to provide high-quality spectra for compounds containing a difluoromethoxy group.
I. Sample Preparation
-
Analyte Concentration: Aim for a concentration of 5-20 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte and is chemically inert. Common choices include CDCl₃, DMSO-d₆, and Acetone-d₆.
-
Internal Standard (for Quantitative NMR): For quantitative analysis (qNMR), add a known amount of a high-purity internal standard. The standard should have a simple ¹⁹F NMR signal (ideally a singlet) that does not overlap with the analyte signals. Trifluoroacetic acid (TFA) or sodium fluoride (NaF) are common choices.[8]
II. NMR Instrument Parameters (for a 400 MHz Spectrometer)
-
Nucleus: ¹⁹F
-
Pulse Program: A standard single-pulse experiment (e.g., zgfhigqn on Bruker instruments for inverse-gated proton decoupling for quantitative measurements).[9] For routine qualitative spectra, a simple pulse-acquire sequence is sufficient.
-
Acquisition Time (AQ): ≥ 1.5 seconds. This ensures adequate digitization of the free induction decay (FID) for good resolution.
-
Relaxation Delay (D1): For quantitative analysis, a longer relaxation delay is critical to allow for full relaxation of the fluorine nuclei. A delay of 5-7 times the longest T₁ of the signals of interest is recommended.[10] A typical starting point is D1 = 20-30 seconds.[9] For qualitative analysis, a shorter delay (1-2 seconds) is acceptable.
-
Pulse Angle: A 90° pulse angle provides the maximum signal-to-noise ratio.[9]
-
Number of Scans (NS): This will depend on the sample concentration. For a typical sample, 16-64 scans should provide excellent signal-to-noise.
-
Spectral Width (SW): A spectral width of at least 200 ppm is recommended to encompass the common range of organofluorine compounds.
-
Decoupling:
-
For Qualitative Analysis: Acquire both proton-coupled and proton-decoupled spectra. The coupled spectrum will show the characteristic triplet for the -OCF₂H group, confirming its identity.
-
For Quantitative Analysis: Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) while still collapsing the multiplets to singlets for accurate integration.[10]
-
dot graph G { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10];
}
Caption: Workflow for ¹⁹F NMR analysis of difluoromethoxy-containing compounds.
III. Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor (LB) of 0.3-1.0 Hz to improve the signal-to-noise ratio without significantly compromising resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration. Automated routines are often sufficient, but manual adjustment may be necessary.[9]
-
Referencing: Reference the spectrum to an appropriate standard. While CFCl₃ is the primary standard (0 ppm), it is often more practical to use an external or internal secondary standard and reference accordingly.[5]
-
Integration: For quantitative analysis, integrate the signals of the analyte and the internal standard. The purity or concentration can then be calculated based on the integral values, the number of fluorine atoms in each signal, and the known amount of the internal standard.
Conclusion
The difluoromethoxy group presents a unique and readily identifiable signature in ¹⁹F NMR spectra, characterized by a triplet in the range of -75 to -95 ppm with a large ²JHF coupling constant. This allows for its clear differentiation from other common fluorinated motifs. By understanding the influence of the molecular environment on its chemical shift and by employing robust experimental protocols, researchers can confidently characterize molecules containing this increasingly important functional group. The application of ¹⁹F NMR spectroscopy is not merely a characterization step but a powerful tool that provides deep insights into the electronic nature of molecules, thereby accelerating the drug discovery and development process.[11][12]
References
-
Bruker. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Nodwell, M. B., et al. (2020). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved from [Link]
-
Gao, W., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Retrieved from [Link]
-
Yu, W., et al. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Kuprov, I. (2024). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. PubMed. Retrieved from [Link]
-
Reports in Organic Chemistry. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. Retrieved from [Link]
-
M2A. (2021). 19F NMR of Pharmaceuticals. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
Environmental Science: Processes & Impacts. (2021). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Royal Society of Chemistry. Retrieved from [Link]
-
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Organic and Pharmaceutical Chemistry Journal. Retrieved from [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
-
St-Amant, M., & St-Jean, O. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Retrieved from [Link]
-
Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed. Retrieved from [Link]
-
Journal of Organic Chemistry. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Retrieved from [Link]
-
Barfield, M., et al. (1998). Vicinal fluorine-proton coupling constants. PubMed. Retrieved from [Link]
-
ChemRxiv. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]
-
Gerig, J. T. (2014). New Frontiers and Developing Applications in 19F NMR. PMC. Retrieved from [Link]
- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy.
-
Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. biophysics.org [biophysics.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. rsc.org [rsc.org]
- 5. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
A Researcher's Guide to the Infrared Spectroscopy of the Difluoromethoxy Group
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention. Its unique electronic properties, which act as a lipophilic hydrogen bond donor, distinguish it from the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Accurate and efficient characterization of molecules containing this moiety is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the difluoromethoxy group and distinguishing it from other functional groups. This guide provides an in-depth analysis of the characteristic IR spectral peaks of the -OCF₂H group, supported by comparative data and experimental considerations.
The Vibrational Signature of the Difluoromethoxy Group
The distinctiveness of the difluoromethoxy group in an IR spectrum arises from the specific vibrational modes of its constituent bonds: the C-H, C-F, and C-O bonds. The high electronegativity of the two fluorine atoms significantly influences the vibrational frequencies of the adjacent C-H and C-O bonds.
A molecule's interaction with infrared radiation causes vibrations of its covalent bonds at specific, quantized frequencies.[1] These vibrational motions include stretching (the rhythmic movement of two atoms back and forth along the bond axis) and bending (a change in the angle between bonds).[2][3] The frequency of these vibrations is determined by the mass of the bonded atoms and the strength of the bond between them.[4]
The primary vibrational modes that give rise to the characteristic IR peaks for the difluoromethoxy group are:
-
C-H Stretch: The stretching of the carbon-hydrogen bond.
-
C-F Stretches: Both symmetric and asymmetric stretching of the two carbon-fluorine bonds.
-
C-O Stretch: The stretching of the carbon-oxygen bond.
dot graph "Vibrational_Modes_of_Difluoromethoxy_Group" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
OCF2H [label="-OCF2H Group", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"]; CH_Stretch [label="C-H Stretch\n(~3000 cm⁻¹)", pos="-3,0!"]; CF_Stretches [label="C-F Stretches\n(1100-1350 cm⁻¹)", pos="0,0!"]; CO_Stretch [label="C-O Stretch\n(~1000-1100 cm⁻¹)", pos="3,0!"]; Asymmetric_CF [label="Asymmetric", pos="-1,-2!"]; Symmetric_CF [label="Symmetric", pos="1,-2!"];
OCF2H -- CH_Stretch; OCF2H -- CF_Stretches; OCF2H -- CO_Stretch; CF_Stretches -- Asymmetric_CF; CF_Stretches -- Symmetric_CF; } caption: Key vibrational modes of the difluoromethoxy group.
Characteristic IR Absorption Frequencies
The following table summarizes the expected absorption ranges for the key vibrational modes of the difluoromethoxy group. These ranges are based on a combination of theoretical principles and experimental observations.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretch (in -OCF₂H) | ~3000 - 3080 | Medium | This peak is often observed at a slightly higher frequency than typical sp³ C-H stretches (2850–2960 cm⁻¹) due to the electron-withdrawing effect of the adjacent fluorine atoms.[5] |
| C-F Asymmetric Stretch | ~1280 - 1350 | Strong | The asymmetric stretch is typically the most intense and characteristic peak for the difluoromethoxy group. Its high intensity is due to the large change in dipole moment during this vibration. |
| C-F Symmetric Stretch | ~1100 - 1150 | Strong | This peak is also strong and, in conjunction with the asymmetric stretch, provides a definitive signature for the -CF₂ moiety. |
| C-O Stretch | ~1000 - 1100 | Strong | The presence of fluorine atoms influences this stretch. It can sometimes overlap with the C-F symmetric stretch. |
Comparative Analysis: Distinguishing -OCF₂H from Related Groups
To truly appreciate the unique spectral signature of the difluoromethoxy group, it is instructive to compare its IR spectrum with those of structurally similar compounds, such as anisole (methoxybenzene) and compounds containing a trifluoromethoxy group.
-OCF₂H vs. -OCH₃ (Methoxy Group):
Anisole (C₆H₅OCH₃) provides an excellent comparison. The key differences in their IR spectra are:
-
C-H Stretches: Anisole exhibits sp³ C-H stretches from its methyl group in the 2838-2960 cm⁻¹ range.[6] In contrast, a difluoromethoxy-containing analogue will show a C-H stretch at a slightly higher frequency (~3000-3080 cm⁻¹).
-
C-F Stretches: The most significant difference is the absence of strong C-F stretching bands in the 1100-1350 cm⁻¹ region for anisole.
-
C-O Stretches: Anisole shows two distinct C-O stretching bands: an asymmetrical stretch around 1250 cm⁻¹ and a symmetrical stretch near 1040 cm⁻¹.[6] While the difluoromethoxy group also has a C-O stretch, it is the intense C-F stretches that dominate this region of the spectrum.
-OCF₂H vs. -OCF₃ (Trifluoromethoxy Group):
The trifluoromethoxy group is also highly fluorinated, leading to strong C-F stretching absorptions. However, a key distinguishing feature is the complete absence of a C-H stretching peak around 3000 cm⁻¹ in the spectrum of a -OCF₃ containing compound. The presence of this medium-intensity peak is a clear indicator of the difluoromethoxy group.
| Functional Group | Key Distinguishing IR Peaks (cm⁻¹) |
| -OCF₂H | ~3000-3080 (C-H stretch) , ~1280-1350 (strong C-F asymm. stretch) , ~1100-1150 (strong C-F symm. stretch) |
| -OCH₃ | ~2830-2960 (sp³ C-H stretches), ~1250 (C-O asymm. stretch), ~1040 (C-O symm. stretch)[6] |
| -OCF₃ | Absence of C-H stretch ~3000, Strong C-F stretching bands in the 1100-1300 region. |
Experimental Protocol for IR Analysis
Obtaining a high-quality IR spectrum is crucial for accurate functional group identification. The following is a generalized protocol for analyzing a liquid or solid sample using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient setup.
dot digraph "FTIR_ATR_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Background [label="1. Collect Background Spectrum"]; Sample [label="2. Apply Sample to ATR Crystal"]; Spectrum [label="3. Collect Sample Spectrum"]; Process [label="4. Process and Analyze Data"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Background; Background -> Sample; Sample -> Spectrum; Spectrum -> Process; Process -> End; } caption: Standard workflow for FTIR-ATR analysis.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Background Collection:
-
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Collect a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal.
-
-
Sample Application:
-
For liquids: Place a small drop of the liquid sample directly onto the center of the ATR crystal.
-
For solids: Place a small amount of the solid powder onto the crystal and apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
-
-
Sample Spectrum Collection:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.[6]
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Use the software's tools to identify and label the peaks of interest. Pay close attention to the regions detailed in the tables above to confirm the presence of the difluoromethoxy group.
-
-
Cleaning: Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.
Conclusion
The difluoromethoxy group possesses a unique and readily identifiable signature in the infrared spectrum. By carefully analyzing the C-H stretching region around 3000-3080 cm⁻¹ and the strong, characteristic C-F stretching bands between 1100 and 1350 cm⁻¹, researchers can confidently confirm the presence of this important functional group. Comparative analysis with related moieties like the methoxy and trifluoromethoxy groups further enhances the certainty of spectral interpretation. Following proper experimental protocols will ensure the acquisition of high-quality data, facilitating accurate structural elucidation in the fast-paced environment of drug discovery and development.
References
-
UCSC. IR Tables. [Link]
-
Bartleby. IR Spectrum Of Anisole. [Link]
-
University of California, Davis. Anisole. [Link]
-
ResearchGate. FT-IR spectra of control and treated anisole. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7519, Anisole. [Link]
-
NIST. Anisole. [Link]
-
Unknown. The features of IR spectrum. [Link]
-
SpectraBase. 1,4-Bis(difluoromethyl)benzene. [Link]
-
Michigan State University. Infrared Spectrometry. [Link]
-
Northern Illinois University. 10. Infrared Spectroscopy. [Link]
-
University of Massachusetts. IR Group Frequencies. [Link]
-
The Journal of Chemical Physics. Infrared spectra of the CH2F2+, CHF2+, CHF+, and FH– (CHF)− molecular ions in solid argon. [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
University of Wisconsin-Madison. Table of Characteristic IR Absorptions. [Link]
-
Michigan State University. Infrared Spectroscopy. [Link]
-
Wikipedia. Infrared spectroscopy correlation table. [Link]
-
JoVE. IR Frequency Region: X–H Stretching. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 68015, (Difluoromethoxy)benzene. [Link]
-
Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
Chemistry LibreTexts. 7.2: Identifying all IR- and Raman-active vibrational modes in a molecule. [Link]
-
Unknown. Group Theory and Vibrational Spectroscopy. [Link]
-
NIST. Benzene, 1,2-difluoro-. [Link]
-
ResearchGate. (PDF) Practical Group Theory and Raman Spectroscopy, Part I: Normal Vibrational Modes. [Link]
-
Hunt Research Group. Determining the Normal Modes of Vibration. [Link]
-
Wikipedia. Molecular vibration. [Link]
Sources
A Comparative Guide to Elemental Analysis Standards for Fluoroaniline Hydrochlorides
For researchers, scientists, and drug development professionals, the precise quantification of elemental composition is a cornerstone of chemical characterization, ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). Fluoroaniline hydrochlorides, a class of compounds pivotal in the synthesis of various pharmaceuticals, present a unique analytical challenge due to the presence of both covalently bound fluorine and ionic chlorine. This guide provides an in-depth comparison of established analytical methodologies for the elemental analysis of these compounds, grounded in experimental data and authoritative standards. We will delve into the causality behind procedural choices, offering a self-validating framework for robust and reliable elemental determination.
The Analytical Imperative: Why Accurate Halogen Determination Matters
Fluoroaniline hydrochlorides are defined by their elemental makeup. An accurate determination of fluorine (F) and chlorine (Cl) content is not merely a confirmation of identity but a critical quality attribute.
-
Stoichiometry and Purity: The molar ratio of fluorine to the parent molecule and the presence of the hydrochloride salt are fundamental to the compound's structure and purity. Deviations can indicate impurities, incomplete reactions, or degradation.
-
Regulatory Compliance: Pharmaceutical regulatory bodies worldwide, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), mandate strict control over the elemental composition of APIs.[1][2] While compendial methods like USP <232> and ICH Q3D primarily focus on metallic impurities, the principles of accuracy, precision, and specificity are paramount for all elemental analyses.[3][4][5][6]
-
Process Chemistry Insights: Accurate elemental data provides crucial feedback for process chemists, enabling optimization of reaction conditions and purification steps.
The primary challenge lies in quantifying two different halogens present in distinct chemical forms within the same molecule: the covalently bonded, often recalcitrant fluorine, and the ionic chloride. This necessitates methods that can ensure complete decomposition of the organic matrix and accurate, interference-free detection of both elements.
Comparative Analysis of Key Methodologies
The determination of fluorine and chlorine in fluoroaniline hydrochlorides is typically approached through a two-stage process: decomposition followed by quantification. The choice of methodology is a trade-off between classical robustness, modern automation, sensitivity, and sample throughput.
dot
Caption: Overview of elemental analysis workflows.
Combustion-Based Methods: The Gold Standard for Halogens
Combustion techniques are the most robust and widely accepted methods for liberating halogens from an organic matrix.[7] They ensure the complete breakdown of covalent bonds, converting halogens into readily analyzable inorganic forms (HX or X₂), which are then captured in an absorption solution.[8][9]
A. Oxygen Flask Combustion (Schöniger Flask Method)
This classical method involves the combustion of a sample in a sealed, oxygen-filled flask containing an absorbing solution.[8][10][11] It is a proven and cost-effective technique, particularly valuable for labs with lower sample throughput.[12]
-
Principle: The sample is wrapped in ashless filter paper and held in a platinum gauze basket attached to the flask's stopper. After ignition, the flask is sealed, and the combustion products are absorbed into the solution (e.g., dilute sodium hydroxide).[10] For fluorine analysis, a quartz flask is recommended to prevent etching of borosilicate glass.[8][11]
-
Subsequent Analysis: The resulting halide ions in the absorption solution can be quantified by:
-
Ion Chromatography (IC): Offers simultaneous determination of fluoride and chloride with high sensitivity and specificity.
-
Potentiometric Titration: A reliable method for chloride, titrating with silver nitrate.[8] Fluoride can be determined using an ion-selective electrode (ISE).
-
-
Causality: The closed-system nature of the oxygen flask ensures that volatile combustion products are quantitatively trapped, which is critical for accurate analysis. The use of pure oxygen promotes complete and rapid combustion of the organic matrix.
B. Combustion Ion Chromatography (CIC)
CIC is the modern, automated evolution of combustion analysis.[13][14] It integrates a high-temperature combustion furnace with an ion chromatograph, providing a seamless workflow from sample introduction to final quantification.[13][15]
-
Principle: A solid or liquid sample is introduced into a quartz tube heated to approximately 1000-1100 °C in a continuous stream of argon and oxygen.[15] The resulting gaseous products are swept into an absorption module, where halogens are captured in an aqueous solution. This solution is then automatically injected into the IC system.[13]
-
Advantages:
-
Automation & High Throughput: Fully automated systems enhance precision and allow for unattended analysis of many samples.[13]
-
Simultaneous Analysis: Fluoride and chloride are separated and quantified in a single chromatographic run.
-
Reduced Contamination: The closed, automated system minimizes the risk of contamination during sample preparation.[13]
-
-
Matrix Considerations: For fluorinated compounds, special absorbers or reagents may be used in the combustion zone to prevent the highly reactive fluorine from attacking the quartz components of the system.[16] The presence of nitrogen in the fluoroaniline molecule necessitates optimized combustion conditions to prevent the formation of nitrogen oxides (NOx) that could interfere with the chromatography.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
While ICP-MS is the gold standard for trace metal impurity analysis under USP <232>, its application to halogens, particularly fluorine, is challenging.[3][4][5]
-
Chlorine Analysis: Chlorine can be determined with reasonable sensitivity by ICP-MS.
-
Fluorine Analysis: Direct measurement of fluorine is nearly impossible with standard argon-based ICP-MS due to its high first ionization potential.[17] A common workaround involves an indirect "mass-shift" approach where fluorine is reacted to form a polyatomic ion, such as Barium Fluoride (BaF⁺), which can then be detected.[17] This requires specialized method development and careful optimization to avoid other polyatomic interferences.
-
Sample Preparation: Samples must be completely digested, typically using closed-vessel microwave digestion with strong acids, to be introduced into the ICP-MS system.[5] This process must be carefully validated to prevent loss of volatile species.
Performance Data: A Comparative Summary
The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes expected performance data for the analysis of fluorine and chlorine in a pharmaceutical matrix like fluoroaniline hydrochloride, based on data from analogous compounds and established method capabilities.
| Methodology | Element(s) | Typical LOD/LOQ (in solid sample) | Accuracy (% Recovery) | Precision (% RSD) | Key Strengths | Key Limitations |
| Oxygen Flask + Titration | Cl | 0.05% / 0.15% | 95 - 105% | < 5% | Low cost, robust, well-established | Manual, lower throughput, not simultaneous |
| Oxygen Flask + IC | F, Cl | F: 10 ppm / 30 ppmCl: 5 ppm / 15 ppm | 90 - 110% | < 10% | Simultaneous, good sensitivity | Manual sample prep, potential for contamination |
| Combustion IC (CIC) | F, Cl | F: 5 ppm / 15 ppmCl: 2 ppm / 6 ppm | 95 - 105% | < 5% | Automated, high throughput, excellent precision, simultaneous | Higher initial instrument cost |
| Microwave Digestion + ICP-MS | Cl | < 1 ppm / < 3 ppm | 80 - 120% | < 15% | Very high sensitivity for Cl, multi-element capability | Indirect & complex for F, potential for interferences |
Data are estimates compiled from various sources and represent typical performance. Actual results will depend on specific instrumentation, method validation, and sample matrix.[18][19][20][21]
Experimental Protocols: A Self-Validating Approach
Here, we provide detailed, step-by-step methodologies. A self-validating protocol includes system suitability tests, controls, and checks to ensure the integrity of the data generated.
Protocol: Simultaneous F and Cl Determination by Combustion Ion Chromatography (CIC)
This protocol is designed as a quantitative procedure for determining the fluorine and chlorine content in a fluoroaniline hydrochloride API.
dot
Caption: Automated workflow for Combustion IC analysis.
1. Instrumentation and Reagents:
-
Combustion IC system (e.g., Metrohm 930 CIC) equipped with an autosampler for solids, a combustion furnace, an absorption module, and an ion chromatograph with a suppressor and conductivity detector.[13]
-
Reagents: Deionized water (18.2 MΩ·cm), certified fluoride and chloride standard solutions, hydrogen peroxide (H₂O₂), sodium carbonate, sodium bicarbonate.
2. System Suitability and Calibration:
-
Prepare a series of calibration standards for fluoride and chloride covering the expected concentration range (e.g., 0.1 to 5 mg/L).
-
Analyze the standards to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Analyze a mid-level calibration standard (check standard) at the beginning and end of the sample sequence, and after every 10-15 samples. The recovery should be within 95-105% of the true value.
3. Sample Preparation and Analysis:
-
Accurately weigh 1-10 mg of the fluoroaniline hydrochloride sample into a ceramic or quartz sample boat.
-
Place the boat in the autosampler tray.
-
Set the combustion furnace temperature to 1050 °C.
-
The system will automatically introduce the sample into the furnace for pyrohydrolytic combustion.
-
Combustion products are transferred to the absorption module containing an appropriate solution (e.g., 100 mg/L H₂O₂) to absorb the resulting HF and HCl.
-
An aliquot of the absorption solution is automatically injected into the IC system.
-
Separate the anions using an appropriate anion-exchange column (e.g., Metrosep A Supp 19) with a carbonate/bicarbonate eluent.
-
Detect the separated ions using a conductivity detector after chemical suppression.
4. Calculation and Trustworthiness:
-
The software calculates the concentration of fluoride and chloride in the absorption solution based on the calibration curve.
-
The final percentage of each element in the original solid sample is calculated based on the initial sample weight and the volume of the absorption solution.
-
Self-Validation Check: Analyze a certified reference material (CRM) with known halogen content or a sample of the API spiked with known amounts of fluoride and chloride. Spike recovery should be within 90-110% to confirm accuracy and absence of significant matrix effects.
Conclusion and Recommendations
For the comprehensive and accurate elemental analysis of fluoroaniline hydrochlorides, Combustion Ion Chromatography (CIC) stands out as the superior methodology. It offers a fully automated, highly precise, and robust solution for the simultaneous determination of both fluorine and chlorine. Its high throughput and reduced potential for contamination make it ideal for quality control and drug development environments.
The Oxygen Flask Combustion method remains a viable and cost-effective alternative, particularly when coupled with IC for quantification. It is well-suited for research labs or situations where high sample throughput is not a primary concern.
While ICP-MS is an exceptionally sensitive technique, its inherent difficulties with direct fluorine determination make it a less practical and more complex choice for this specific application. It should be reserved for situations where ultra-trace level quantification of chlorine is required alongside other metallic elements.
Ultimately, the choice of method must be governed by a thorough validation process as outlined in regulatory guidelines.[12] By understanding the principles behind each technique and implementing self-validating protocols, researchers can ensure the generation of highly reliable and defensible elemental analysis data, a critical component in the lifecycle of any pharmaceutical compound.
References
-
Metrohm AG. (n.d.). Metrohm® 930 CIC. rjm systems. Retrieved February 15, 2026, from [Link]
-
Wiley Analytical Science. (2013, January 11). Combustion Ion Chromatography: Metrohm publishes 11 new Application Notes. Retrieved February 15, 2026, from [Link]
-
Mello, P. A., et al. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 407(1), 99-126. [Link]
-
Mello, P. A., & de Moraes, D. P. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: a review. PubMed, 407(1), 99–126. [Link]
-
Mello, P. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. PubMed. Retrieved February 15, 2026, from [Link]
-
Gros, N., et al. (2025). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. ACS Omega. [Link]
-
Agilent Technologies. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved February 15, 2026, from [Link]
-
Japanese Pharmacopoeia. (n.d.). Oxygen Flask Combustion Method. Retrieved February 15, 2026, from [Link]
-
Zhang, Y., et al. (2012). Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. Journal of Chromatographic Science, 51(1), 64-69. [Link]
-
IKA Analysentechnik. (n.d.). Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Gao, Y., et al. (2022). Simultaneous Determination of Fluorine and Chlorine in Marine and Stream Sediment by Ion Chromatography Combined with Alkaline Digestion in a Bomb. Minerals, 12(1), 89. [Link]
-
digicollections.net. (n.d.). 2.4 Oxygen flask method. Retrieved February 15, 2026, from [Link]
-
a1 Envirosciences. (n.d.). Halogen analysis. Retrieved February 15, 2026, from [Link]
-
Unacademy. (n.d.). Oxygen flask combustion method. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Retrieved February 15, 2026, from [Link]
-
National Bureau of Standards. (n.d.). Quantitative determination of fluorine in organic compounds. Retrieved February 15, 2026, from [Link]
-
Scribd. (n.d.). Assays by Oxygen Flask Combustion. Retrieved February 15, 2026, from [Link]
-
Elementar. (n.d.). CHNS analysis of fluorinated samples. Retrieved February 15, 2026, from [Link]
-
LCGC International. (2025, February 6). Determination of Total Fluorine & Chlorine in Food Packaging using Combustion Ion Chromatography. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2022, September 7). Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Elemental analysis of halogens using molecular emission by Laser-Induced Breakdown Spectroscopy in air. Retrieved February 15, 2026, from [Link]
-
PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. Retrieved February 15, 2026, from [Link]
-
Weiss, M., et al. (2022). Elemental mapping of fluorine by means of molecular laser induced breakdown spectroscopy. Spectrochimica Acta Part B: Atomic Spectroscopy, 188, 106354. [Link]
-
ResearchGate. (2025, October 17). Simultaneous Determination of Fluorine and Chlorine in Marine and Stream Sediment by Ion Chromatography Combined with Alkaline Digestion in a Bomb. Retrieved February 15, 2026, from [Link]
-
Hussain, S., et al. (2012). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy. [Link]
-
Abad, C., et al. (2023). Investigation of matrix effects in nitrogen microwave inductively coupled atmospheric- pressure plasma mass spectrometry (MICAP-MS). Journal of Analytical Atomic Spectrometry, 38(6), 1235-1244. [Link]
-
Thomas, R. (2015, December 1). Complete Sample Preparation Guide for Analysis of Elemental Impurities. Spectroscopy. [Link]
-
Kim, S., et al. (2024). Qualitative Analysis of Nitrogen and Sulfur Compounds in Vacuum Gas Oils via Matrix-Assisted Laser Desorption Ionization Time of Flight Mass Spectrometry. Molecules, 29(11), 2533. [Link]
-
Analytik Jena. (n.d.). Combined Determination of Organic Carbon, Sulfur, Nitrogen, and Chlorine Contaminations on Catalyst Surfaces by Combustion Eleme. Retrieved February 15, 2026, from [Link]
-
Old Dominion University. (n.d.). Investigation of Matrix Effects on the Furnace Atomic Absorption Signals of Chromium, Nickel and Selenium. ODU Digital Commons. [Link]
-
Hach. (n.d.). Chlorine Analysis. Retrieved February 15, 2026, from [Link]
-
PubMed. (2001, September 15). Organic chloramine analysis and free chlorine quantification by electrospray and atmospheric pressure chemical ionization tandem mass spectrometry. Retrieved February 15, 2026, from [Link]
Sources
- 1. (PDF) Analytical methods for the determination of halogens in bioanalytical sciences: a review [academia.edu]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. kohan.com.tw [kohan.com.tw]
- 7. Analytical methods for the determination of halogens in bioanalytical sciences: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. digicollections.net [digicollections.net]
- 11. Oxygen flask combustion method [unacademy.com]
- 12. scribd.com [scribd.com]
- 13. rjmsystems.co.za [rjmsystems.co.za]
- 14. profilerf.metrohmusa.com [profilerf.metrohmusa.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. scispace.com [scispace.com]
- 19. lcms.cz [lcms.cz]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
